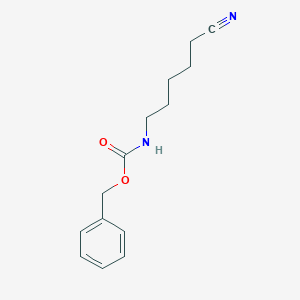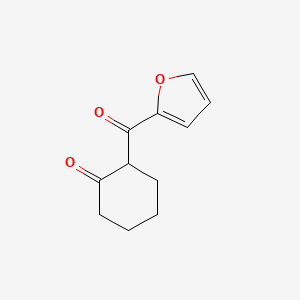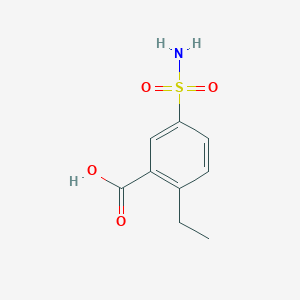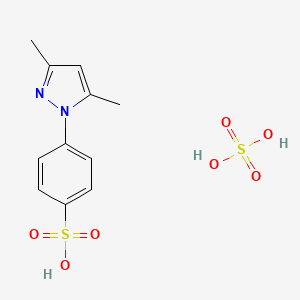![molecular formula C7H8N4O B13072142 (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of both amino and hydroxyl functional groups in the molecule makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
For industrial-scale production, the use of microwave-mediated synthesis is advantageous due to its efficiency and scalability. The reaction conditions typically involve temperatures around 140°C and reaction times of about 3 hours, resulting in yields as high as 89% .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted triazolopyridines, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of materials for phosphorescent OLED devices.
Mécanisme D'action
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-A]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol is unique due to its specific functional groups and the resulting biological activities
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-9-6-5(4-12)2-1-3-11(6)10-7/h1-3,12H,4H2,(H2,8,10) |
Clé InChI |
PGKGQNQTMGMQCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC(=N2)N)C(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)









![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)


